Molecular Weight and Density Differentiation: Higher Mass and Compactness versus 2-Bromo-5-nitroaniline
The incorporation of a methyl group at the 3-position in 2-bromo-3-methyl-5-nitroaniline results in a molecular weight of 231.05 g/mol and a predicted density of 1.698 ± 0.06 g/cm³, compared to 217.02 g/mol for the methyl-lacking analog 2-bromo-5-nitroaniline . This represents a 6.5% increase in molecular mass and a higher predicted density profile, reflecting the additional carbon atom's contribution to van der Waals interactions and molecular packing . The presence of the 3-methyl substituent adjacent to the 2-bromo group also introduces steric shielding of the bromine atom, which is absent in 2-bromo-5-nitroaniline (CAS 10403-47-1) .
| Evidence Dimension | Molecular weight and predicted density |
|---|---|
| Target Compound Data | 231.05 g/mol; predicted density 1.698 ± 0.06 g/cm³ |
| Comparator Or Baseline | 2-Bromo-5-nitroaniline: 217.02 g/mol; predicted density not directly compared |
| Quantified Difference | Molecular weight difference: +14.03 g/mol (+6.5%) |
| Conditions | Physicochemical property data from supplier and database sources; predicted values from ACD/Labs Percepta Platform |
Why This Matters
This molecular weight differentiation enables unambiguous analytical identification via LC-MS or GC-MS in multi-component reaction mixtures, preventing misidentification with the methyl-lacking analog.
